molecular formula C10H10ClNO3 B8768507 2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid

2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid

Cat. No. B8768507
M. Wt: 227.64 g/mol
InChI Key: VPZKWIDEBRBPHA-UHFFFAOYSA-N
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Patent
US04317835

Procedure details

A solution of 1.2 g of (4-chloro-α-methylbenzylidene) amino-oxyacetyl chloride in 3 ml of benzene was added whilst stirring to a solution of 0.45 g of the hydrochloride of 2-aminoethanol in 10 ml of dimethylformamide. After the reaction mixture had been allowed to stand at room temperature for 24 hours it was mixed with 25 ml of diethylether and 25 ml of a 10% solution of potassium bicarbonate. On termination of the carbondioxide evolution the mixture was separated and the ethereal layer was washed another time with 10 ml of water. The ethereal solution was extracted with 6 ml of 2 N-hydrochloric acid and then twice with altogether 15 ml of water. The latter three extracts were combined and mixed with 2 g of potassium bicarbonate. On termination of the evolution of carbon dioxide the mixture was twice extracted with diethylether. The ethereal extracts were dried with anhydrous sodiumsulphate, concentrated by evaporation and then neutralized with 2 N alcoholic hydrochloric acid. The addition of ether to the neutralized solution resulted in the crystallisation of the hydrochloride of the (2-aminoethyl)ester of (4-chloro-α-methylbenzylidene) aminooxyacetic acid. Melting point 167°-169° C. with decomposition.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
(4-chloro-α-methylbenzylidene) amino-oxyacetyl chloride
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[N:8][O:9][CH2:10][C:11](Cl)=[O:12])[CH3:7])=[CH:4][CH:3]=1.Cl.[NH2:17][CH2:18][CH2:19][OH:20].[C:21](=[O:24])(O)[O-:22].[K+].[CH:26]1C=CC=CC=1>CN(C)C=O.C(OCC)C>[C:21]([NH:17][CH2:18][CH2:19][O:20][C:11](=[O:12])[CH2:10][O:9][N:8]=[C:6]([CH3:7])[C:5]1[CH:14]=[CH:15][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:24])[CH3:26].[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[N:8][O:9][CH2:10][C:11]([OH:22])=[O:12])[CH3:7])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
(4-chloro-α-methylbenzylidene) amino-oxyacetyl chloride
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC=C(C(C)=NOCC(=O)Cl)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On termination of the carbondioxide evolution the mixture was separated
WASH
Type
WASH
Details
the ethereal layer was washed another time with 10 ml of water
EXTRACTION
Type
EXTRACTION
Details
The ethereal solution was extracted with 6 ml of 2 N-hydrochloric acid
ADDITION
Type
ADDITION
Details
mixed with 2 g of potassium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
On termination of the evolution of carbon dioxide the mixture was twice extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts were dried with anhydrous sodiumsulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
ADDITION
Type
ADDITION
Details
The addition of ether to the neutralized solution

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)NCCOC(CON=C(C1=CC=C(C=C1)Cl)C)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC=C(C(C)=NOCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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